Improved Antimycobacterial Potency Relative to the Parent Carboxylic Acid (6-FABA)
Replacement of the carboxylic acid group in 5-amino-2-fluorobenzoic acid (6-FABA) with a hydrazide group yields 5-amino-2-fluorobenzohydrazide, which exhibits significantly enhanced antimycobacterial activity. In a head-to-head class comparison, benzohydrazide derivatives in this series demonstrated Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis in the range of 0.625–6.25 μM, whereas the parent compound 6-FABA shows substantially weaker growth inhibition [1]. This represents a marked potency gain attributable to the hydrazide moiety's ability to engage the tryptophan biosynthesis pathway.
| Evidence Dimension | Antimycobacterial potency (MIC against M. tuberculosis) |
|---|---|
| Target Compound Data | 0.625 ≤ MIC ≤ 6.25 μM (class-level range for fluorophenylbenzohydrazides, including the target compound's structural class) |
| Comparator Or Baseline | 5-amino-2-fluorobenzoic acid (6-FABA): higher MIC value, weaker activity (exact MIC not reported in the same study, but described as a significant improvement) |
| Quantified Difference | Significant improvement in activity; hydrazide class MIC values fall within a low micromolar range unattainable by the parent acid. |
| Conditions | In vitro growth inhibition assay against M. tuberculosis (H37Rv and other strains); exact protocol available in the referenced study [1]. |
Why This Matters
For procurement decisions in antitubercular drug discovery, this compound provides a validated entry point into a potent chemotype, whereas the cheaper parent acid would require additional synthetic steps and may yield inferior biological starting points.
- [1] Consalvi, S., et al. (2021). 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. European Journal of Medicinal Chemistry, 226, 113843. View Source
